

Spectral comparison of 5-Chloro-2-hydroxybenzyl alcohol and its derivatives

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Compound of Interest

Compound Name: **5-Chloro-2-hydroxybenzyl alcohol**

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An In-Depth Spectral Comparison of **5-Chloro-2-hydroxybenzyl alcohol** and Its Derivatives

Introduction: Unveiling Molecular Signatures

5-Chloro-2-hydroxybenzyl alcohol is a versatile bifunctional molecule, incorporating a chlorinated phenol ring and a primary alcohol. This structure makes it a valuable intermediate in the synthesis of various pharmaceutical and specialty chemical compounds, particularly those with antimicrobial properties.^[1] Understanding its molecular characteristics is paramount for quality control, reaction monitoring, and the rational design of new derivatives.

Spectroscopic analysis provides a powerful, non-destructive window into the molecule's electronic and structural identity.

This guide presents a comparative spectral analysis of **5-Chloro-2-hydroxybenzyl alcohol** and three representative derivatives designed to probe the influence of specific structural modifications:

- 5-Chloro-2-methoxybenzyl alcohol: An O-alkylated derivative, where the acidic phenolic proton is replaced by a methyl group. This modification allows for the examination of the electronic effects of a methoxy ether versus a hydroxyl group.
- 5-Chloro-2-hydroxybenzyl acetate: An ester derivative formed at the benzylic alcohol. This introduces a carbonyl group, a new chromophore, and an additional deshielding environment.

- 3,5-Dichloro-2-hydroxybenzyl alcohol: A derivative with an additional chloro-substituent on the aromatic ring. This modification explores the impact of increased halogenation and altered substitution patterns on the spectral data.

By systematically comparing the Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data of these four compounds, we can elucidate the distinct spectral fingerprints that arise from subtle changes in their chemical architecture. This guide is intended for researchers and drug development professionals seeking a deeper understanding of how functional group modifications are reflected in common spectroscopic techniques.

Comparative Spectral Analysis: A Multi-faceted Approach

The following sections detail the expected spectral characteristics for **5-Chloro-2-hydroxybenzyl alcohol** and its derivatives across four key analytical techniques. The analysis emphasizes the causal relationship between structural features and spectral output.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily those involving π -electrons in the aromatic ring. The position (λ_{max}) and intensity (molar absorptivity, ϵ) of absorption bands are highly sensitive to the nature of substituents on the benzene ring.

Underlying Principles: The benzene ring exhibits characteristic absorption bands arising from $\pi \rightarrow \pi^*$ transitions. Substituents can shift these bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) and alter their intensity. Hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful auxochromes (electron-donating groups with non-bonding electrons) that typically cause a bathochromic shift. Halogens also act as auxochromes but can exert complex effects.

Expected Data & Interpretation:

- 5-Chloro-2-hydroxybenzyl alcohol** (Parent): Expected to show characteristic benzene bands, likely red-shifted due to the -OH and -CH₂OH substituents.^[2] The phenolic -OH group, in particular, enhances absorption.

- 5-Chloro-2-methoxybenzyl alcohol: Replacing the -OH with an -OCH₃ group should result in a slight spectral shift. While both are electron-donating, the precise nature of their interaction with the ring and solvent can lead to minor changes in λ_{max} .^[3]
- 5-Chloro-2-hydroxybenzyl acetate: The introduction of the acetate group at the benzylic position has a minimal effect on the aromatic chromophore, so its UV-Vis spectrum is expected to be very similar to the parent compound.
- 3,5-Dichloro-2-hydroxybenzyl alcohol: The addition of a second chlorine atom, an electron-withdrawing halogen, is expected to cause a noticeable bathochromic shift compared to the parent compound.^[4]

Table 1: Predicted UV-Vis Absorption Maxima (λ_{max}) in Methanol

Compound	Predicted $\lambda_{\text{max}} 1$ (nm)	Predicted $\lambda_{\text{max}} 2$ (nm)	Rationale for Shifts
5-Chloro-2-hydroxybenzyl alcohol	~275	~282	Baseline aromatic absorption influenced by -OH, -Cl, and -CH ₂ OH groups.
5-Chloro-2-methoxybenzyl alcohol	~274	~281	Minimal shift from parent; -OCH ₃ has a slightly different auxochromic effect than -OH.
5-Chloro-2-hydroxybenzyl acetate	~275	~282	Acetylation is remote from the aromatic ring, causing negligible change to the π -electron system.
3,5-Dichloro-2-hydroxybenzyl alcohol	~280	~288	Additional chlorine atom extends conjugation and perturbs electronic energy levels, causing a bathochromic shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for identifying the presence or absence of specific functional groups.

Underlying Principles: Each type of bond (e.g., O-H, C=O, C-Cl) vibrates at a characteristic frequency. The exact frequency can be influenced by neighboring atoms and hydrogen bonding. The IR spectrum is typically divided into the functional group region (4000-1500 cm^{-1}) and the fingerprint region (<1500 cm^{-1}), which is unique to each molecule.[\[5\]](#)[\[6\]](#)

Expected Data & Interpretation:

- **5-Chloro-2-hydroxybenzyl alcohol (Parent):** The spectrum will be dominated by two very characteristic broad peaks for the two different hydroxyl groups: a very broad peak around $3200\text{-}3500\text{ cm}^{-1}$ for the hydrogen-bonded phenolic -OH and a similarly broad peak for the benzylic alcohol -OH.[7][8] It will also show aromatic C=C stretches ($\sim 1500\text{-}1600\text{ cm}^{-1}$), a C-O stretch ($\sim 1220\text{ cm}^{-1}$ for the phenol), and a C-Cl stretch at lower wavenumbers ($\sim 700\text{-}800\text{ cm}^{-1}$).[6]
- 5-Chloro-2-methoxybenzyl alcohol: The most significant change will be the disappearance of the broad phenolic O-H stretch. A new, sharp C-H stretch for the methoxy group will appear around $2850\text{-}2950\text{ cm}^{-1}$. The broad benzylic alcohol O-H stretch will remain.
- 5-Chloro-2-hydroxybenzyl acetate: This derivative will show two key changes: the disappearance of the benzylic alcohol O-H stretch and the appearance of a very strong, sharp C=O (carbonyl) stretch for the ester group, expected around $1735\text{-}1750\text{ cm}^{-1}$. The broad phenolic O-H stretch will remain.
- 3,5-Dichloro-2-hydroxybenzyl alcohol: The overall spectrum will be similar to the parent compound, as the same functional groups are present. However, the C-Cl stretching region may show more complex or shifted bands. The out-of-plane C-H bending region ($\sim 750\text{-}850\text{ cm}^{-1}$) will also change significantly due to the altered substitution pattern on the aromatic ring.[5]

Table 2: Key Predicted FTIR Absorption Frequencies (cm^{-1})

Compound	Phenolic O-H Stretch	Alcoholic O-H Stretch	C=O Stretch	C-O (Phenol) Stretch	C-Cl Stretch	Key Differentiator vs. Parent
5-Chloro-2-hydroxybenzyl alcohol	~3400 (broad)	~3300 (broad)	N/A	~1220	~760	N/A
5-Chloro-2-methoxybenzyl alcohol	Absent	~3350 (broad)	N/A	~1240	~760	Absence of phenolic O-H; presence of sp^3 C-H stretch (~2950).
5-Chloro-2-hydroxybenzyl acetate	~3400 (broad)	Absent	~1740	~1220	~760	Absence of alcoholic O-H; strong C=O stretch present.
3,5-Dichloro-2-hydroxybenzyl alcohol	~3400 (broad)	~3300 (broad)	N/A	~1220	~780, ~810	Similar functional groups, but different fingerprint region, especially C-H bending and C-Cl bands.

Nuclear Magnetic Resonance (^1H & ^{13}C NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It reveals the chemical environment, connectivity, and number of different types of protons (^1H NMR) and carbons (^{13}C NMR).

Underlying Principles: Atomic nuclei with non-zero spin (like ^1H and ^{13}C) behave like tiny magnets. In an external magnetic field, they can align with or against the field. The energy difference between these states corresponds to a specific radiofrequency, which is measured. This frequency, or "chemical shift" (δ), is highly dependent on the local electronic environment. Electron-withdrawing groups "deshield" a nucleus, moving its signal downfield (higher ppm), while electron-donating groups "shield" it, moving it upfield (lower ppm).^[9]

Expected Data & Interpretation:

- **5-Chloro-2-hydroxybenzyl alcohol (Parent):**

- ^1H NMR: Expect distinct signals for the three aromatic protons, with splitting patterns determined by their positions relative to each other. A singlet for the benzylic - CH_2 - group will appear around 4.5-5.0 ppm.^[10] The two -OH protons will likely appear as broad singlets that can exchange with D_2O ; the phenolic -OH will be further downfield than the alcoholic -OH.^{[7][10]}
- ^{13}C NMR: Expect seven distinct signals: six for the aromatic carbons (with the carbon bearing the -OH group being the most downfield) and one for the - CH_2OH carbon around 60-65 ppm.

- **5-Chloro-2-methoxybenzyl alcohol:**

- ^1H NMR: The phenolic -OH signal will be replaced by a sharp singlet for the - OCH_3 protons around 3.8-4.0 ppm. The aromatic proton signals will shift slightly due to the change from -OH to - OCH_3 .

- ^{13}C NMR: A new signal for the methoxy carbon will appear around 55-60 ppm.

- **5-Chloro-2-hydroxybenzyl acetate:**

- ^1H NMR: The benzylic $-\text{CH}_2-$ signal will be significantly deshielded by the adjacent carbonyl group and will shift downfield to >5.0 ppm. A new sharp singlet for the acetate methyl ($-\text{CH}_3$) protons will appear upfield, around 2.1 ppm.
- ^{13}C NMR: The benzylic $-\text{CH}_2-$ carbon signal will shift slightly downfield. Two new signals will appear: one for the acetate methyl carbon (~ 21 ppm) and one for the carbonyl carbon (~ 170 ppm).
- 3,5-Dichloro-2-hydroxybenzyl alcohol:
 - ^1H NMR: The aromatic region will be simplified. Instead of three protons in a complex splitting pattern, there will be only two protons, likely appearing as two doublets.
 - ^{13}C NMR: The number of aromatic signals may be reduced due to symmetry, and the chemical shifts will be altered by the presence of the second chlorine atom.

Table 3: Key Predicted ^1H NMR Chemical Shifts (δ , ppm in CDCl_3)

Compound	Aromatic-H	$-\text{CH}_2\text{-OH}$	Phenolic-OH	Alcoholic-OH	Other Key Signals
5-Chloro-2-hydroxybenzyl alcohol	6.8 - 7.3	~4.7 (s)	~5.5 (br s)	~2.5 (br s)	N/A
5-Chloro-2-methoxybenzyl alcohol	6.8 - 7.3	~4.6 (s)	Absent	~2.4 (br s)	~3.9 (s, 3H, -OCH ₃)
5-Chloro-2-hydroxybenzyl acetate	6.8 - 7.3	~5.1 (s)	~5.5 (br s)	Absent	~2.1 (s, 3H, -COCH ₃)
3,5-Dichloro-2-hydroxybenzyl alcohol	7.0 - 7.4	~4.7 (s)	~5.8 (br s)	~2.6 (br s)	Simplified aromatic pattern (e.g., two doublets).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and deduce structural information from fragmentation patterns.

Underlying Principles: In Electron Ionization (EI) MS, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion ($M^{+\bullet}$). This ion is often unstable and breaks apart into smaller, characteristic fragment ions. The presence of chlorine is easily identified due to its isotopic pattern: ^{35}Cl and ^{37}Cl exist in an approximate 3:1 natural abundance, leading to $M^{+\bullet}$ and $M+2$ peaks with a 3:1 intensity ratio.

[11]

Expected Data & Interpretation:

- **5-Chloro-2-hydroxybenzyl alcohol (Parent):** The molecular ion peak ($M^{+\bullet}$) should be observed at m/z 158, with a corresponding $M+2$ peak at m/z 160 (approx. 1/3 the intensity). Common fragmentations for benzyl alcohols include the loss of H_2O ($M-18$) and cleavage of the C-C bond next to the ring to form a stable tropylum-like ion.[7]
- **5-Chloro-2-methoxybenzyl alcohol:** The molecular ion will be at m/z 172 (with an $M+2$ at 174). Fragmentation might involve the loss of a methyl radical ($\bullet\text{CH}_3$) or formaldehyde (CH_2O).
- **5-Chloro-2-hydroxybenzyl acetate:** The molecular ion will be at m/z 200 (with $M+2$ at 202). A very prominent fragmentation will be the loss of acetic acid (60 Da) or a ketene molecule (42 Da). The base peak might correspond to the fragment formed after this loss (m/z 140).
- **3,5-Dichloro-2-hydroxybenzyl alcohol:** The molecular ion will be at m/z 192. The isotopic pattern will be more complex due to the presence of two chlorine atoms, showing peaks at $M^{+\bullet}$ (m/z 192), $M+2$ (m/z 194), and $M+4$ (m/z 196) with a characteristic intensity ratio of approximately 9:6:1.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

Compound	Molecular Ion ($M^{+\bullet}$) (m/z)	Key Isotope Peak(s) (m/z)	Predicted Key Fragments (m/z)
5-Chloro-2-hydroxybenzyl alcohol	158	160 (M+2)	140 (M-H ₂ O), 129 (M-CHO)
5-Chloro-2-methoxybenzyl alcohol	172	174 (M+2)	157 (M-CH ₃), 141 (M-OCH ₃)
5-Chloro-2-hydroxybenzyl acetate	200	202 (M+2)	158 (M-CH ₂ =C=O), 140 (M-CH ₃ COOH)
3,5-Dichloro-2-hydroxybenzyl alcohol	192	194 (M+2), 196 (M+4)	174 (M-H ₂ O), 163 (M-CHO)

Experimental Protocols & Workflows

To ensure reproducibility and accuracy, standardized protocols must be followed. The causality behind these steps is to obtain clean, interference-free data that accurately reflects the molecule's properties.

General Sample Preparation

Rationale: Proper sample preparation is critical to avoid contamination and ensure sample homogeneity. The choice of solvent is dictated by its transparency in the spectral region of interest and its ability to dissolve the analyte without reacting with it.

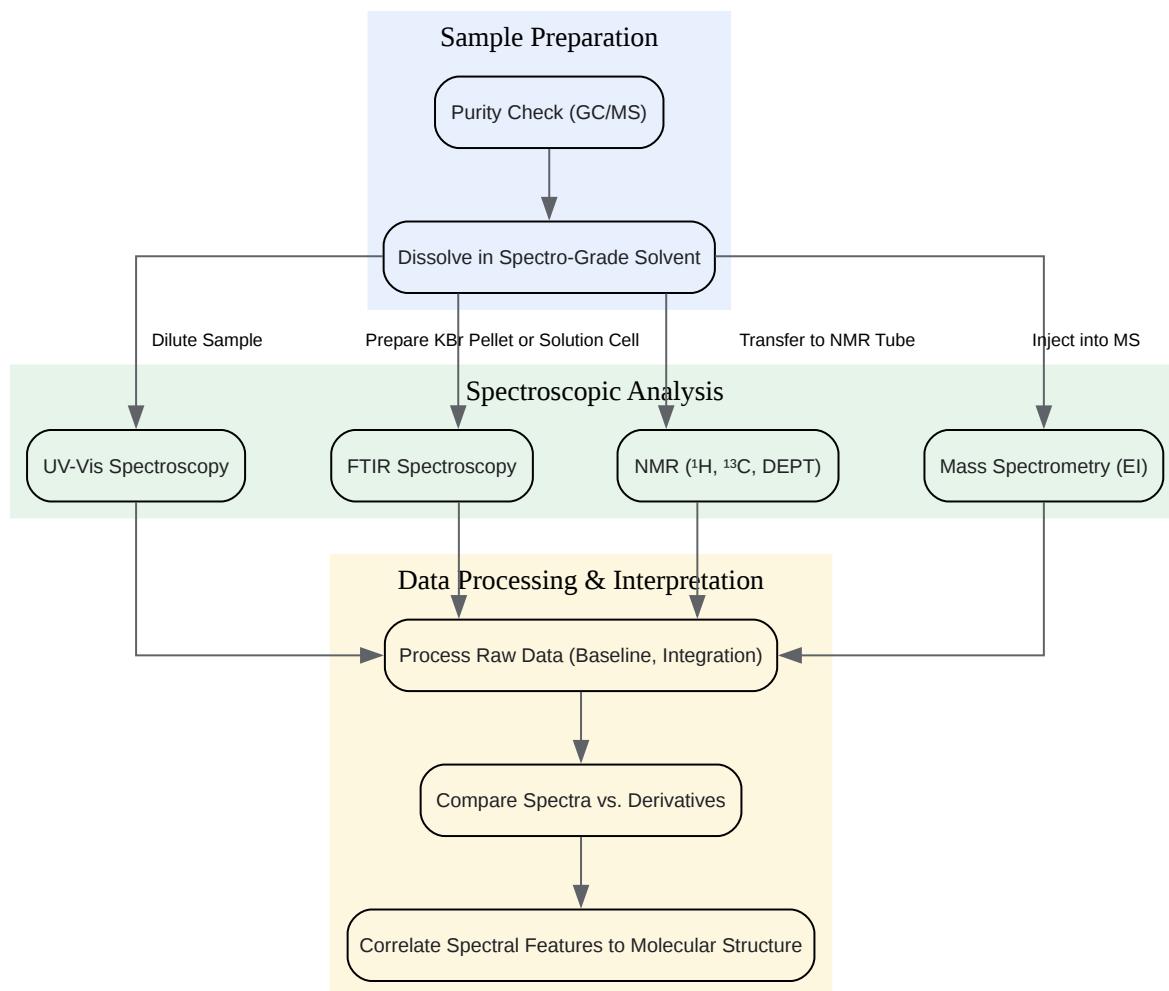
- Analyte Purity:** Ensure all compounds (parent and derivatives) are of high purity ($\geq 98\%$), confirmed by a preliminary technique like GC-MS or LC-MS.
- Solvent Selection:** Use spectroscopic grade solvents.
 - UV-Vis/NMR:** Methanol-d₄ (CD₃OD) or Chloroform-d (CDCl₃) are excellent choices as they dissolve the analytes well and have known spectral windows.
 - FTIR:** For solid samples, prepare a KBr pellet. For solutions, use a solvent like CCl₄ that has minimal IR absorption in key regions.

- Concentration:

- UV-Vis: Prepare dilute solutions ($\sim 10^{-4}$ to 10^{-5} M) to ensure the absorbance falls within the linear range of the spectrophotometer (0.1 - 1.0 AU).
- NMR: Prepare solutions of ~5-10 mg of analyte in 0.6-0.7 mL of deuterated solvent.

Workflow for Spectral Acquisition

The following diagram illustrates a logical workflow for obtaining comprehensive spectral data for a given compound.

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Caption: Standard workflow for spectroscopic analysis.

Conclusion

The spectral analysis of **5-Chloro-2-hydroxybenzyl alcohol** and its derivatives demonstrates that each spectroscopic technique provides a unique and complementary piece of the

structural puzzle. FTIR is definitive for identifying the gain or loss of key functional groups like hydroxyls and carbonyls. ^1H and ^{13}C NMR resolve the precise electronic environment of the C-H framework, revealing the deshielding effects of substituents and confirming connectivity. UV-Vis spectroscopy reflects changes to the conjugated π -system of the aromatic ring, while mass spectrometry confirms molecular weight and provides predictable fragmentation patterns based on the weakest bonds and most stable resulting ions. Together, these techniques allow for the unambiguous differentiation of closely related chemical structures, a critical capability in modern chemical research and drug development.

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